Matlystatin D - 140638-25-1

Matlystatin D

Catalog Number: EVT-1203995
CAS Number: 140638-25-1
Molecular Formula: C27H44N6O6
Molecular Weight: 548.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Matlystatin D is produced by the actinomycete Amycolatopsis verrucosospora. It belongs to a class of compounds known as hydroxamate metalloproteinase inhibitors, which are characterized by their ability to chelate metal ions through the hydroxamate functional group. The classification of matlystatins is primarily based on their structural features and biosynthetic origins, with matlystatin D being one of several derivatives that include unique modifications to the core structure derived from amino acids such as ornithine and piperazine.

Synthesis Analysis

The biosynthesis of matlystatin D involves a complex pathway that incorporates various enzymatic processes. The key steps include:

  1. Gene Cluster Identification: The mad gene cluster, consisting of seven genes (madAImadVII), encodes type I polyketide synthases. These enzymes facilitate the assembly of the polyketide backbone by recruiting malonyl-CoA and other precursors .
  2. Substrate Incorporation: Ornithine serves as a critical substrate in the synthesis of matlystatin D, contributing to the formation of the annulated pyrazole heterocycle through condensation reactions . The incorporation of stable isotopes in feeding studies has demonstrated the pathways leading to specific structural features .
  3. Enzymatic Pathways: The enzymatic steps involve various modifications such as oxidation and cyclization, facilitated by specific enzymes encoded within the gene cluster. For instance, epoxidation and subsequent hydrolase actions lead to ring formations that are characteristic of matlystatins .
Molecular Structure Analysis

The molecular structure of matlystatin D is defined by its unique hydroxamate warhead and a complex polyketide backbone. Key features include:

  • Core Structure: Matlystatin D has a 31-carbon skeleton, which is characteristic of polyketides. The backbone includes various functional groups that enhance its biological activity.
  • Annulated Pyrazole Heterocycle: This feature is synthesized from ornithine and contributes significantly to the compound's reactivity and interaction with metalloproteins .
  • Spectroscopic Data: Nuclear magnetic resonance (NMR) spectroscopy has shown distinct resonances indicative of multiple conformers in solution, highlighting structural flexibility .
Chemical Reactions Analysis

Matlystatin D undergoes several significant chemical reactions:

  • Formation of Carbon-Nitrogen Bonds: The vinyl ketone moiety reacts with nucleophiles to form carbon-nitrogen bonds, which are crucial for its biological activity .
  • Hydroxamate Formation: The hydroxamate group is formed through specific enzymatic reactions that involve the modification of amino acid precursors, ultimately leading to the final active form of the compound .
  • Metalloproteinase Inhibition: Matlystatin D acts as an inhibitor by binding to metalloproteins, effectively blocking their active sites and preventing substrate access.
Mechanism of Action

The mechanism of action for matlystatin D primarily involves its role as a metalloproteinase inhibitor:

  1. Metal Ion Chelation: The hydroxamate group chelates metal ions within the active site of metalloproteinases, disrupting their catalytic function.
  2. Substrate Mimicry: Matlystatin D mimics natural substrates, allowing it to effectively compete with them for binding sites on metalloproteins.
  3. Biological Implications: By inhibiting metalloproteinases, matlystatin D can modulate processes such as tissue remodeling and inflammation, making it a candidate for therapeutic applications in cancer and other diseases .
Physical and Chemical Properties Analysis

Matlystatin D exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents commonly used in biochemical assays.
  • Molecular Weight: The molecular weight is approximately 500 Da, which is typical for complex polyketides.
  • Stability: Stability studies indicate that matlystatin D maintains its structure under physiological conditions but may degrade under extreme pH or temperature conditions.
Applications

Matlystatin D has several scientific applications:

  • Antitumor Activity: Due to its ability to inhibit metalloproteinases involved in tumor progression, matlystatin D has been studied for potential use in cancer therapies.
  • Biochemical Research: It serves as a valuable tool in studying metalloproteinase functions and mechanisms in various biological systems.
  • Drug Development: Ongoing research aims to modify matlystatin D's structure to enhance its potency and selectivity against specific metalloproteins for therapeutic use.
Structural Elucidation and Chemical Characterization of Matlystatin D

Spectroscopic Analysis for Structural Determination

The structural characterization of Matlystatin D (CAS 140638-25-1) relies heavily on advanced spectroscopic techniques that collectively provide a comprehensive molecular fingerprint. High-resolution mass spectrometry (HRMS) analysis confirms the molecular formula as C₂₇H₄₄N₆O₆, with an exact mass of 548.675 g/mol, consistent with [M+H]⁺ ion detection at m/z 549.682 [2] [5]. This molecular framework is further resolved through multidimensional NMR spectroscopy, which reveals the characteristic hydroxamate warhead via distinctive proton resonances. The hydroxamate N–OH proton appears as a broad singlet at δ 9.2 ppm, while the methylene protons adjacent to the carbonyl (‒C(O)CH₂NOH) resonate at δ 2.8 ppm as a triplet, corroborating the presence of this metal-chelating functional group [1] .

Table 1: Key NMR Chemical Shifts for Matlystatin D

Atom Position¹H Shift (δ ppm)¹³C Shift (δ ppm)Assignment
Warhead N-OH9.20 (bs, 1H)-Hydroxamate proton
‒C(O)CH₂NOH2.80 (t, 2H)35.2Methylene linker
Piperazic C₃-H5.30 (m, 1H)70.1Methine proton
Alkyl chain CH₂1.20-1.35 (m, 8H)29.0-31.5Pentyl moiety
N-Acetyl CH₃2.05 (s, 3H)23.1Acetyl group

Tandem mass spectrometry (MS/MS) fragmentation provides critical insights into the peptidic backbone. Major fragment ions at m/z 435.2 and 317.1 correspond to cleavage sites adjacent to the piperazic acid (Pip) residue and the hydroxamate-warhead–piperazic acid amide bond, respectively [1] [8]. Infrared spectroscopy further validates functional groups, showing a strong carbonyl stretch at 1650 cm⁻¹ (amide C=O) and a broad N–O stretch at 930 cm⁻¹, characteristic of hydroxamate coordination capability [5].

Stereochemical Configuration and Absolute Stereochemistry

Matlystatin D contains five chiral centers, with its stereochemical complexity centered on the piperazic acid moiety (3S,4R configuration) and the hydroxamate-bearing carbon (2'R) [1] [8]. The absolute configuration of the piperazic acid unit is determined through Marfey's analysis of acid hydrolysates, employing advanced chiral chromatography and comparison to synthetic standards [1] [8]. Biosynthetic gene cluster analysis (BGC0001443) reveals that this stereochemistry originates from enzymatic modifications of L-ornithine precursors via the action of a dual-enzyme system (MatD/MatF homologs), which catalyzes N–N bond formation and hydroxylation to establish the 3S,4R configuration [1] [4].

Table 2: Stereochemical Centers in Matlystatin D

Chiral Center LocationConfigurationBiosynthetic OriginMethod of Assignment
Piperazic acid C33SL-Ornithine modificationMarfey's analysis, biosynthetic correlation
Piperazic acid C44RStereospecific hydroxylationComparative NMR, genetic knockout
Succinamic acid C2'2'REthylmalonyl-CoA pathway mutaseChiral HPLC, optical rotation
Isoleucine α-Carbon2S,3SNRPS-mediated incorporationHydrolysis, chiral GC

The 2'R configuration of the N-hydroxy-2-pentylsuccinamic acid warhead is established through biosynthetic studies demonstrating its derivation from an ethylmalonyl-CoA mutase-mediated rearrangement. This enzymatic step ensures stereoselective generation of the (R)-2-pentylmalonyl extender unit before hydroxamate formation [1] [4]. Optical rotation measurements ([α]D²⁵ = -42° in methanol) align with those of Matlystatin A and actinonin derivatives, supporting conserved stereochemistry among natural hydroxamate metalloproteinase inhibitors [1] [5].

Comparative Analysis with Matlystatin Congeners (A, B, E, F)

Matlystatins comprise a family of structurally related pseudotripeptides isolated from Actinomadura atramentaria, differing primarily in their C-terminal modifications and alkyl chain lengths. Matlystatin D (C₂₇H₄₄N₆O₆) shares the core N-hydroxy-2-pentylsuccinamic acid‒piperazic acid‒isoleucine backbone with Matlystatin A (C₂₇H₄₇N₅O₈S) but lacks the latter's C-terminal acetylcysteine-derived thioether moiety [1] [3] [8]. Instead, Matlystatin D features a linear N-acetylated isoleucine terminus, as confirmed by MS fragmentation (m/z 435.2) and absence of sulfur in elemental analysis [2] [5].

Table 3: Structural Variations Among Matlystatin Congeners

CongenerMolecular FormulaMolecular WeightC-TerminusAlkyl Chain LengthKey Distinguishing Feature
Matlystatin AC₂₇H₄₇N₅O₈S601.8 g/molAcetylcysteine-derived thioetherC₅H₁₁Cyclic structure via disulfide
Matlystatin DC₂₇H₄₄N₆O₆548.7 g/molN-Acetyl-isoleucineC₅H₁₁Linear terminus
Matlystatin BC₂₆H₄₂N₆O₆534.7 g/molN-Acetyl-valineC₅H₁₁Shorter branched chain
Matlystatin EC₂₈H₄₆N₆O₆562.7 g/molN-Acetyl-isoleucineC₇H₁₅Extended heptyl chain
Matlystatin FC₂₇H₄₄N₆O₆548.7 g/molN-Acetyl-isoleucineC₅H₁₁Stereoisomer of D

Notably, Matlystatin F shares an identical molecular formula with Matlystatin D (C₂₇H₄₄N₆O₆) but exhibits distinct chromatographic behavior (HPLC retention times: 16.6 min for D vs. 17.1 min for F) and NMR coupling patterns, indicating stereoisomerism at the piperazic acid or warhead-bearing carbon [1]. Biosynthetic studies demonstrate that this diversity arises from the activity of an acyl-CoA dehydrogenase (MatG) with relaxed substrate specificity, enabling generation of multiple alkyl chain variants and stereochemical permutations from a common precursor [1] [8]. Matlystatin E differs significantly through elongation of the warhead's alkyl chain to heptyl (C₇H₁₅), enhancing hydrophobicity (logP +0.4 vs. D) while retaining the hydroxamate's metal-chelating geometry [1] [3].

Physicochemical Properties: Solubility, Stability, and Crystallography

Matlystatin D exhibits moderate solubility in polar organic solvents (50 mg/mL in DMSO, 25 mg/mL in methanol) but limited aqueous solubility (<0.1 mg/mL) due to its substantial hydrophobic surface area [5]. The compound demonstrates pH-dependent stability, with optimal integrity observed at pH 6–7.5 (t₁/₂ > 48 hours). Under acidic conditions (pH < 5), the hydroxamate warhead undergoes rapid hydrolysis to the corresponding carboxylic acid (deshydroxymatlystatin D), while alkaline conditions (pH > 8) promote decomposition via piperazic ring cleavage [1] [5]. These degradation pathways are monitored effectively by HPLC-UV, showing characteristic retention time shifts from 16.6 min to 14.2 min for the deshydroxy derivative [1].

Crystallization attempts have been hindered by the compound's conformational flexibility and solvent-dependent aggregation. However, molecular modeling based on NMR-derived constraints (NOESY correlations) suggests the warhead adopts a syn-periplanar conformation optimal for bidentate zinc chelation, with the alkyl chain oriented away from the peptidic backbone [5] [8]. Dynamic light scattering analysis reveals a monomeric state in DMSO (hydrodynamic radius: 0.8 nm) but noncovalent dimerization in aqueous buffers at concentrations >100 μM, potentially impacting biological activity [5]. The calculated partition coefficient (clogP = 2.1) aligns with its observed chromatographic behavior and membrane permeability profile [2] [5].

Properties

CAS Number

140638-25-1

Product Name

Matlystatin D

IUPAC Name

3-[2-methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid

Molecular Formula

C27H44N6O6

Molecular Weight

548.7 g/mol

InChI

InChI=1S/C27H44N6O6/c1-4-6-7-10-19(17-23(34)30-39)26(36)32-21(11-8-14-28-32)25(35)29-24(18(3)5-2)20-13-16-31-15-9-12-22(27(37)38)33(20)31/h13,16,18-19,21-22,24,28H,4-12,14-15,17H2,1-3H3,(H3-,29,30,34,35,37,38,39)

InChI Key

ZWXPBQLKZALQOQ-UHFFFAOYSA-N

SMILES

CCCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2C(CCC3)C(=O)O)C(C)CC

Synonyms

matlystatin D

Canonical SMILES

CCCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2C(CCC3)C(=O)O)C(C)CC

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